2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride
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Overview
Description
2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride is a complex organic compound with a molecular formula of C₁₉H₂₃ClN₂O₄. This compound is characterized by the presence of a pyridine ring, a mesityloxy group, and an acetate moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The initial step involves the acylation of pyridine with a suitable acyl chloride to form the pyridinylcarbonyl intermediate.
Amidation Reaction: The pyridinylcarbonyl intermediate is then reacted with ethylenediamine to form the 2-[(3-Pyridinylcarbonyl)amino]ethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Pyridinylcarbonyl)amino]ethyl acetate
- **2-[(3-Pyridinylcarbonyl)amino]ethyl (phenoxy)acetate
- **2-[(3-Pyridinylcarbonyl)amino]ethyl (benzyloxy)acetate
Uniqueness
2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride is unique due to the presence of the mesityloxy group, which imparts specific steric and electronic properties.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(2,4,6-trimethylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-13-9-14(2)18(15(3)10-13)25-12-17(22)24-8-7-21-19(23)16-5-4-6-20-11-16;/h4-6,9-11H,7-8,12H2,1-3H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYTMXVYHSLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)OCCNC(=O)C2=CN=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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